1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-octadecyl-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23(26)27)19-22(24)25/h21H,2-20H2,1H3,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVVGWVZIYAFNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1CC(CC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90905575 |

Source

|

| Record name | 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10054-20-3 |

Source

|

| Record name | 1-Octadecyl-5-oxo-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10054-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010054203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-octadecyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid

Introduction: A Molecule of Emerging Interest

1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid, a derivative of pyroglutamic acid, belongs to the class of N-acyl amino acids. This class of molecules, characterized by a fatty acid chain linked to an amino acid, has garnered significant attention in the fields of drug discovery and materials science.[1][2] The unique amphiphilic nature of these compounds, possessing both a lipophilic alkyl chain and a hydrophilic carboxylic acid headgroup, imparts interesting self-assembly properties and the potential for interaction with biological membranes.[1] Specifically, derivatives of 5-oxopyrrolidine-3-carboxylic acid are being explored for their potential as antimicrobial and anticancer agents.[3][4] The long octadecyl chain of the title compound suggests a primary role as a lipophilic moiety, influencing its solubility, membrane permeability, and potential formulation into lipid-based drug delivery systems.[5] This guide provides a comprehensive overview of the key physicochemical properties of this compound, offering a foundational understanding for researchers and drug development professionals.

Chemical Identity and Structure

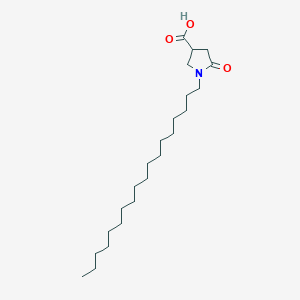

The foundational structure of this compound consists of a five-membered lactam ring (pyrrolidinone) substituted with an octadecyl chain at the nitrogen atom and a carboxylic acid group at the 3-position.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. For a potential therapeutic agent, properties such as solubility, lipophilicity (LogP), and acidity (pKa) govern its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited availability of experimental data for this compound, the following table includes predicted values from computational models, which provide a valuable initial assessment.

| Property | Value | Source/Method |

| Molecular Formula | C₂₃H₄₃NO₃ | Pharmaffiliates |

| Molecular Weight | 381.59 g/mol | Pharmaffiliates |

| Melting Point | 55-57 °C | Predicted |

| Boiling Point | 532.8 ± 43.0 °C | Predicted |

| Density | 0.977 ± 0.06 g/cm³ | Predicted |

| pKa | 4.55 ± 0.20 | Predicted |

| LogP | ~7.5 | Estimated |

Discussion of Properties:

-

Melting and Boiling Points: The predicted melting point of 55-57 °C is consistent with a waxy solid, a characteristic of long-chain fatty acids and their derivatives.[6] The high predicted boiling point is also expected due to the large molecular weight and the presence of a polar carboxylic acid group capable of hydrogen bonding.

-

pKa: The predicted pKa of 4.55 is typical for a carboxylic acid. This indicates that at physiological pH (around 7.4), the molecule will exist predominantly in its deprotonated, anionic form (carboxylate), which will significantly influence its solubility and interactions with biological targets.

-

LogP: An estimated LogP of approximately 7.5 is derived by extrapolating from the calculated LogP of 4.5 for the C12 analogue, 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid. This high LogP value signifies a highly lipophilic nature, suggesting low aqueous solubility but potentially high permeability across lipid membranes.

Synthesis and Characterization

The synthesis of this compound can be achieved through a well-established route involving the reaction of itaconic acid with octadecylamine.[3]

A typical laboratory-scale synthesis would involve refluxing a mixture of octadecylamine and itaconic acid in water.[3] The product, being poorly soluble in water, will precipitate upon cooling and can be purified by recrystallization.

Characterization of the final product would involve a suite of standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the presence of the pyrrolidinone ring and the octadecyl chain.[7]

-

Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid C=O and O-H stretches, and the amide C=O stretch of the lactam.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen.

Experimental Protocols for Physicochemical Characterization

The determination of the physicochemical properties of a lipophilic, waxy solid like this compound requires specialized experimental approaches.

Melting Point Determination

Due to its waxy nature, a sharp melting point may not be observed. The melting range is more appropriate and can be determined using a capillary melting point apparatus with a slow heating rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Solubility Determination

The solubility of this amphiphilic compound should be assessed in a range of solvents, from nonpolar organic solvents to aqueous buffers at different pH values. A standard shake-flask method can be employed.

-

An excess of the compound is added to a known volume of the solvent in a sealed vial.

-

The vials are agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered or centrifuged to remove undissolved solid.

-

The concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as HPLC-UV or LC-MS.

pKa Determination

The pKa of a poorly water-soluble compound can be determined by potentiometric titration in a mixed-solvent system (e.g., methanol-water or dioxane-water).

The apparent pKa (pKa') is determined at several co-solvent concentrations, and the aqueous pKa is then estimated by extrapolating the pKa' values to 0% organic solvent.

LogP Determination

Given the high lipophilicity, the traditional shake-flask method for LogP determination can be challenging. A more practical approach is to use reversed-phase high-performance liquid chromatography (RP-HPLC).[8] The retention time of the compound on a C18 column is measured and correlated with the known LogP values of a series of standard compounds. The LogP of the target compound can then be interpolated or extrapolated from the calibration curve.

Applications and Future Directions

The unique structural features of this compound make it a molecule of interest for various applications. The long alkyl chain can facilitate its incorporation into lipid bilayers, making it a potential candidate for use in drug delivery systems such as liposomes or solid lipid nanoparticles.[5] Furthermore, the pyrrolidinone core is a common scaffold in many biologically active compounds, and the carboxylic acid provides a handle for further chemical modification.[3][4] The antimicrobial and anticancer activities observed in related compounds suggest that this molecule and its derivatives warrant further investigation as potential therapeutic agents.[3][4]

Future research should focus on the experimental validation of the predicted physicochemical properties and the exploration of its biological activities. Understanding the structure-activity relationships by synthesizing and testing analogues with varying alkyl chain lengths and different substituents on the pyrrolidinone ring will be crucial for optimizing its potential as a drug candidate or a functional biomaterial.

References

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available at: [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health. Available at: [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. National Institutes of Health. Available at: [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health. Available at: [Link]

-

SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available at: [Link]

-

DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]

-

N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. Available at: [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. National Institutes of Health. Available at: [Link]

- High throughput HPLC method for determining Log P values. Google Patents.

-

N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. National Institutes of Health. Available at: [Link]

-

Empirical Conversion of pKa Values between Different Solvents and Interpretation of the Parameters: Application to Water, Acetonitrile, Dimethyl Sulfoxide, and Methanol. ACS Publications. Available at: [Link]

-

Prediction of Melting and Boiling Points of Fatty Acids and Their Derivatives Using Quantitative Structure-Activity Relationship. ISAR Publisher. Available at: [Link]

-

Assessment of Physicochemical and In Vivo Biological Properties of Polymeric Nanocapsules Based on Chitosan and Poly(N-vinyl pyrrolidone-alt-itaconic anhydride). MDPI. Available at: [Link]

-

Solubility of Organic Compounds. University of Calgary. Available at: [Link]

-

A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry. ResearchGate. Available at: [Link]

-

pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository. Available at: [Link]

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications. Available at: [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available at: [Link]

-

Pharmacological and Physico-Chemical Properties of Compositions Based on Biosurfactants and N-Containing Heterocyclic Derivatives of 1,4-Naphthoquinone. ResearchGate. Available at: [Link]

-

Long-chain N-acyl amino acids isolated from antibacterially active eDNA... ResearchGate. Available at: [Link]

-

LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. ResearchGate. Available at: [Link]

-

Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Publications. Available at: [Link]

-

Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. Available at: [Link]

-

10.15: Lipids—Part 2. Chemistry LibreTexts. Available at: [Link]

- Tool for lipophilicity determination in drug discovery basic and neutral compounds. Google Patents.

-

First principles pKa calculations on carboxylic acids using the SMD solvation model: effect of thermodynamic cycle, model chemistry, and explicit solvent molecules. PubMed. Available at: [Link]

-

Aqueous Solubility. Creative Biolabs. Available at: [Link]

-

New N-acyl amino acid-functionalized biodegradable polyesters for pharmaceutical and biomedical applications. Semantic Scholar. Available at: [Link]

-

Handout 6 - Lipid chemistry. University of Wisconsin-Madison. Available at: [Link]

-

Characterization of a novel antibacterial N-acyl amino acid synthase from soil metagenome. Nature. Available at: [Link]

-

A High-Throughput Method for Lipophilicity Measurement. National Institutes of Health. Available at: [Link]

-

logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. Available at: [Link]

-

N-acylated Alpha-Amino Acids as Novel Oral Delivery Agents for Proteins. PubMed. Available at: [Link]

- Determination of logP coefficients via a RP-HPLC column. Google Patents.

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available at: [Link]

-

Evaluation of Physicochemical and Amphiphilic Properties of New Xanthan Gum Hydrophobically Functionalized Derivatives. MDPI. Available at: [Link]

-

Lipophilicity and pKa Assays. Creative Bioarray. Available at: [Link]

-

Melting Points of Fats and Oils. YouTube. Available at: [Link]

-

Long-Chain N-Acyl Amino Acid Antibiotics Isolated from Heterologously Expressed Environmental DNA. ResearchGate. Available at: [Link]

-

Recent advances in poly(amino acids), polypeptides, and their derivatives in drug delivery. Royal Society of Chemistry. Available at: [Link]

-

Long-Chain N-Acyl Amino Acid Synthases Are Linked to the Putative PEP-CTERM/Exosortase Protein-Sorting System in Gram-Negative Bacteria. National Institutes of Health. Available at: [Link]

-

Lipophilicity (LogD7.4) of N-Aryl Benzo. Juniper Publishers. Available at: [Link]

-

pKa Prediction in Non-Aqueous Solvents. ChemRxiv. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-acylated alpha-amino acids as novel oral delivery agents for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. article.isarpublisher.com [article.isarpublisher.com]

- 7. mdpi.com [mdpi.com]

- 8. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation and Spectral Analysis of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the structural elucidation and spectral analysis of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and field-proven insights to ensure scientific integrity and trustworthiness.

Introduction

This compound is a derivative of pyroglutamic acid, a naturally occurring amino acid analog.[1] This molecule is characterized by a five-membered lactam (a cyclic amide) ring, a carboxylic acid functional group, and a long N-alkyl (octadecyl) chain.[2] Such long-chain N-substituted pyroglutamic acid derivatives are of interest in various fields, including pharmaceuticals and material science, due to their amphiphilic nature, combining a polar head group (the pyrrolidone carboxylic acid) with a long nonpolar tail. The precise characterization of this molecule is paramount for understanding its physicochemical properties and potential applications.

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information, allowing for the unambiguous confirmation of the molecular structure.

Proposed Synthesis

A plausible synthetic route to this compound involves the reaction of itaconic acid with octadecylamine. This approach is analogous to the synthesis of other N-substituted 5-oxopyrrolidine-3-carboxylic acids where an amine is reacted with itaconic acid.[3][4] The reaction proceeds via a Michael addition of the amine to the α,β-unsaturated dicarboxylic acid, followed by an intramolecular amidation to form the stable five-membered lactam ring.

Spectroscopic Characterization: A Multi-faceted Approach

The confirmation of the structure of this compound requires a detailed analysis of its spectroscopic data. Below is a comprehensive breakdown of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. The expected chemical shifts (in ppm, parts per million) are predicted based on analogous structures.[3][5]

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically around 12.0-13.0 ppm.[5] This significant downfield shift is due to the acidic nature of the proton and its involvement in hydrogen bonding.

-

Pyrrolidone Ring Protons:

-

CH (at C3): A multiplet, likely a quintet or a complex multiplet, is anticipated in the range of 3.20-3.50 ppm.[3][5] This proton is coupled to the two diastereotopic protons at C2 and the two diastereotopic protons at C4.

-

NCH₂ (at C2): Two diastereotopic protons will give rise to separate multiplets, expected between 3.70-4.00 ppm.[3][5]

-

CH₂CO (at C4): Two diastereotopic protons will also result in distinct multiplets, appearing in the range of 2.50-2.80 ppm.[3][5]

-

-

Octadecyl Chain Protons (-C₁₈H₃₇):

-

NCH₂- (methylene group attached to the nitrogen): A triplet is expected around 3.30-3.50 ppm, slightly downfield due to the electron-withdrawing effect of the nitrogen atom.

-

-(CH₂)₁₆- (bulk methylene groups): A large, broad singlet or a series of overlapping multiplets will be observed in the upfield region, typically around 1.20-1.40 ppm.

-

-CH₃ (terminal methyl group): A triplet will appear at approximately 0.88 ppm.

-

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| -COOH | 12.0 - 13.0 | Broad Singlet |

| NCH₂ (C2) | 3.70 - 4.00 | Multiplet |

| CH (C3) | 3.20 - 3.50 | Multiplet |

| CH₂CO (C4) | 2.50 - 2.80 | Multiplet |

| NCH₂- (alkyl) | 3.30 - 3.50 | Triplet |

| -(CH₂)₁₆- | 1.20 - 1.40 | Broad Singlet/Multiplet |

| -CH₃ | ~ 0.88 | Triplet |

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the local electronic environment.[6][7]

-

Carbonyl Carbons:

-

Pyrrolidone Ring Carbons:

-

Octadecyl Chain Carbons:

-

NCH₂- (methylene attached to nitrogen): A signal is expected around 40-45 ppm.

-

-(CH₂)₁₆- (bulk methylene groups): A series of signals will be observed between 22-32 ppm.

-

-CH₃ (terminal methyl group): A signal will appear in the upfield region, around 14 ppm.

-

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Expected Chemical Shift (ppm) |

| -COOH | 173 - 176 |

| -C=O (Lactam) | 171 - 174 |

| NCH₂ (C2) | 50 - 52 |

| CH (C3) | 35 - 37 |

| CH₂CO (C4) | 33 - 35 |

| NCH₂- (alkyl) | 40 - 45 |

| -(CH₂)₁₆- | 22 - 32 |

| -CH₃ | ~ 14 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in the molecule.[8]

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[9]

-

C-H Stretches (Alkyl Chain): Sharp absorption bands will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the C-H stretching vibrations of the octadecyl chain.

-

C=O Stretches: Two distinct carbonyl absorption bands are expected:

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad |

| C-H (Alkyl) | 2850 - 2960 | Sharp |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=O (Lactam) | 1650 - 1680 | Strong, Sharp |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.

-

Molecular Ion Peak ([M+H]⁺ or [M]⁺): The expected molecular weight of this compound (C₂₃H₄₃NO₃) is 381.60 g/mol .[2] In electrospray ionization (ESI) mass spectrometry, the protonated molecule ([M+H]⁺) would be observed at m/z 382.6.

-

Fragmentation Pattern: The fragmentation of the long alkyl chain is expected to show a characteristic pattern of neutral losses of 14 Da (-CH₂- units).[10] Cleavage of the pyrrolidone ring can also occur, providing further structural confirmation. The analysis of long-chain lipids by mass spectrometry can be challenging, but provides valuable structural information.[11][12]

Systematic Workflow for Structure Elucidation

A logical and self-validating workflow is crucial for the unambiguous structural elucidation of this compound.

Experimental Protocols

-

Sample Preparation:

-

For NMR, dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

For IR, the sample can be analyzed as a thin film, a KBr pellet, or in solution.

-

For MS, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) for infusion or LC-MS analysis.

-

-

Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC) spectra on a high-field NMR spectrometer.

-

Obtain a high-resolution mass spectrum to confirm the elemental composition.

-

Record a high-quality IR spectrum.

-

Data Analysis and Structure Confirmation

The following diagram illustrates the logical workflow for data integration and structure confirmation:

Caption: Workflow for Structure Elucidation.

Visualization of the Molecular Structure

The following diagram illustrates the structure of this compound with numbering for NMR assignment.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health | MDPI [mdpi.com]

- 6. compoundchem.com [compoundchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Video: Mass Spectrometry: Long-Chain Alkane Fragmentation [jove.com]

- 11. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid, a lipophilic derivative of pyroglutamic acid. The document details the primary and alternative synthetic routes, reaction mechanisms, and step-by-step experimental protocols. It is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering insights into the strategic considerations for the synthesis of N-alkylated pyroglutamic acid analogs.

Introduction: The Significance of N-Substituted 5-Oxopyrrolidine-3-carboxylic Acids

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a key structural motif found in numerous biologically active compounds. As a cyclic analog of glutamic acid, it serves as a versatile building block in medicinal chemistry. The introduction of various substituents on the ring nitrogen allows for the modulation of the molecule's physicochemical properties, such as lipophilicity, which can significantly impact its pharmacokinetic and pharmacodynamic profile. The long alkyl chain of the octadecyl group in the target molecule, this compound, imparts a high degree of lipophilicity, making it a compound of interest for applications requiring enhanced membrane permeability or formulation in lipid-based delivery systems.

Primary Synthetic Pathway: Michael Addition of Octadecylamine to Itaconic Acid

The most direct and widely applicable method for the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids is the reaction of itaconic acid with a primary amine.[1][2] This approach involves a tandem Michael addition and subsequent intramolecular amidation to form the stable five-membered lactam ring.

Reaction Mechanism

The synthesis proceeds through a well-established mechanism. Initially, the primary amine, octadecylamine, acts as a nucleophile and undergoes a Michael addition to the α,β-unsaturated carbonyl system of itaconic acid. This is followed by an intramolecular condensation reaction, where the newly introduced amino group attacks one of the carboxylic acid moieties, leading to the formation of the pyrrolidinone ring and the elimination of a water molecule.

Caption: Michael Addition and Intramolecular Amidation Pathway.

Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of similar N-substituted 5-oxopyrrolidine-3-carboxylic acids.[1]

Materials:

-

Itaconic acid

-

Octadecylamine

-

Deionized water

-

5 M Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid (1.0 eq) and octadecylamine (1.0 eq) in deionized water. The volume of water should be sufficient to form a stirrable slurry.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of the product should form.

-

Purification:

-

Filter the crude product and wash it with cold deionized water.

-

For further purification, the crude product can be dissolved in an aqueous solution of sodium hydroxide.

-

The resulting solution is then filtered to remove any insoluble impurities.

-

Acidify the filtrate with 5 M HCl to a pH of approximately 2-3 to precipitate the purified this compound.

-

The purified product is collected by filtration, washed with cold deionized water, and dried under vacuum.

-

-

Recrystallization (Optional): The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Data Presentation

| Parameter | Expected Value |

| Molecular Formula | C₂₃H₄₃NO₃ |

| Molecular Weight | 381.6 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Solubility | Insoluble in water, soluble in organic solvents |

Alternative Synthetic Pathway: N-Alkylation of 5-Oxopyrrolidine-3-carboxylic acid

An alternative approach involves the N-alkylation of a pre-synthesized 5-oxopyrrolidine-3-carboxylic acid scaffold. This method is particularly useful if the starting pyroglutamic acid derivative is readily available.

Reaction Mechanism

This synthesis involves a nucleophilic substitution reaction. The nitrogen atom of the 5-oxopyrrolidine-3-carboxylic acid acts as a nucleophile, attacking the electrophilic carbon of an octadecyl halide (e.g., 1-bromooctadecane). A base is typically required to deprotonate the amide nitrogen, increasing its nucleophilicity.

Caption: N-Alkylation of the Pyrrolidinone Ring.

Experimental Protocol

Materials:

-

5-Oxopyrrolidine-3-carboxylic acid

-

1-Bromooctadecane

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

5 M Hydrochloric acid (HCl)

Procedure:

-

Deprotonation: To a solution of 5-Oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at this temperature for 30 minutes.

-

Alkylation: Add 1-bromooctadecane (1.2 eq) to the reaction mixture and allow it to warm to room temperature. Stir the reaction for 12-24 hours.

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel. The carboxylic acid can then be precipitated by acidification with HCl.

Characterization

The structure of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the octadecyl chain, the pyrrolidinone ring, and the carboxylic acid group.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the amide carbonyl, the carboxylic acid carbonyl, and the O-H and N-H bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the target compound.

Conclusion

This guide has detailed two robust synthetic pathways for the preparation of this compound. The Michael addition of octadecylamine to itaconic acid represents the more direct and atom-economical approach. The N-alkylation of 5-oxopyrrolidine-3-carboxylic acid offers a viable alternative, particularly when the starting pyroglutamic acid derivative is readily accessible. The choice of the synthetic route will depend on the availability of starting materials, desired scale of the reaction, and the specific requirements of the research or development project. The provided protocols and mechanistic insights serve as a solid foundation for the successful synthesis and purification of this lipophilic pyroglutamic acid analog.

References

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - MDPI. Available at: [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. Available at: [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - MDPI. Available at: [Link]

-

Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids - ResearchGate. Available at: [Link]

Sources

CAS number and molecular formula for 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid

An In-depth Technical Guide to 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid

Executive Summary

This technical guide provides a comprehensive overview of this compound, a long-chain N-acyl amino acid derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the fundamental chemical identity, a proposed synthesis protocol with mechanistic insights, analytical characterization techniques, and a discussion of its potential biological significance and applications based on the broader class of N-acyl amino acids. While specific experimental data for this molecule is limited in public literature, this guide synthesizes information from analogous compounds and foundational chemical principles to provide a robust scientific resource.

Chemical Identity and Physicochemical Properties

This compound belongs to the family of N-substituted pyroglutamic acid analogues, characterized by a pyrrolidinone ring, a carboxylic acid moiety, and a long alkyl chain (octadecyl group) attached to the nitrogen atom. This amphiphilic structure, combining a polar head group with a long hydrophobic tail, suggests potential surfactant-like properties and the ability to interact with biological membranes.

| Property | Value | Source |

| CAS Number | 10054-20-3 | [1] |

| Molecular Formula | C23H43NO3 | [1] |

| Molecular Weight | 381.59 g/mol | [1] |

| IUPAC Name | This compound | - |

| Synonyms | 1-Octadecyl-5-oxo-3-pyrrolidinecarboxylic acid | [1] |

| Storage | 2-8°C Refrigerator | [1] |

Synthesis and Purification

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is commonly achieved through the Michael addition of a primary amine to itaconic acid, followed by an intramolecular cyclization.[2] This approach is a reliable method for constructing the pyrrolidinone ring system.

Proposed Synthesis Protocol

The following protocol is a proposed method for the synthesis of this compound, based on established methodologies for similar compounds.[2]

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

Itaconic acid

-

Octadecylamine

-

High-boiling point solvent (e.g., water, ethanol, or solvent-free)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of itaconic acid and octadecylamine. The reaction can be performed neat (solvent-free) or in a suitable solvent like water or ethanol.[2]

-

Reaction Conditions: Heat the mixture to reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If the product precipitates upon cooling, it can be isolated by filtration.

-

If the product remains in solution, acidify the mixture with 1M HCl to a pH of 1-2. This will protonate the carboxylic acid and may induce precipitation.

-

Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Analytical Characterization

The structure of this compound can be confirmed using standard analytical techniques. Below are the expected spectroscopic signatures based on its chemical structure and data from analogous compounds.[2][3]

-

¹H NMR Spectroscopy:

-

Alkyl Chain: A complex series of signals in the upfield region (δ ~0.8-1.6 ppm) corresponding to the numerous methylene (-CH₂-) groups and the terminal methyl (-CH₃) group of the octadecyl chain.

-

Pyrrolidinone Ring: Characteristic signals for the CH₂ and CH protons of the pyrrolidinone ring, expected in the range of δ ~2.5-4.0 ppm.[3]

-

Carboxylic Acid: A broad singlet in the downfield region (δ ~10-12 ppm) for the acidic proton of the carboxylic acid group.[4]

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbons: Two distinct signals in the downfield region (δ ~170-180 ppm) corresponding to the amide and carboxylic acid carbonyl carbons.[3]

-

Pyrrolidinone Ring: Signals for the carbons of the pyrrolidinone ring.

-

Alkyl Chain: A series of signals in the upfield region for the carbons of the octadecyl chain.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid O-H group.[4]

-

C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl and another strong band around 1650-1680 cm⁻¹ for the amide carbonyl.

-

-

Mass Spectrometry:

-

The molecular ion peak ([M+H]⁺ or [M-H]⁻) should be observable, confirming the molecular weight of the compound.

-

Characteristic fragmentation patterns may include the loss of the carboxylic acid group and fragmentation of the alkyl chain.

-

Potential Applications and Biological Relevance

While direct biological studies on this compound are not extensively reported, its structural class, the long-chain N-acyl amino acids, is of significant interest in biomedical research.[5][6] These molecules are known to act as endogenous signaling lipids with a range of physiological roles.

Potential Roles based on Chemical Class:

-

Signaling Molecule: Long-chain N-acyl amino acids have been identified as signaling molecules in mammals, with activities including vasodilation, neuroprotection, and antinociception.[5][7]

-

Enzyme Inhibition: The pyrrolidinone core is a structural motif found in various enzyme inhibitors. Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for their anti-inflammatory properties, potentially through the inhibition of enzymes like matrix metalloproteinases.[8]

-

Antimicrobial and Anticancer Activity: The 5-oxopyrrolidine-3-carboxylic acid scaffold has been explored for the development of novel antimicrobial and anticancer agents.[2]

Caption: Conceptual relationship of the target molecule to its chemical class and potential activities.

Safety and Handling

No specific toxicity data for this compound is readily available. Therefore, standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place. A recommended storage temperature is 2-8°C.[1]

References

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. Retrieved from [Link]

-

1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766. PubChem. Retrieved from [Link]

-

CAS No: 10054-20-3 | Product Name : this compound. Pharmaffiliates. Retrieved from [Link]

-

5-Oxopyrrolidine-3-carboxylic acid | C5H7NO3 | CID 16785136. PubChem. Retrieved from [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2023). MDPI. Retrieved from [Link]

-

1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid | C17H31NO3 | CID 111996. PubChem. Retrieved from [Link]

-

N-Acyl amino acids and their impact on biological processes. (2014). PubMed. Retrieved from [Link]

-

(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. Retrieved from [Link]

-

N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2018). MDPI. Retrieved from [Link]

-

(PDF) N-Acyl amino acids and their impact on biological processes. (2014). ResearchGate. Retrieved from [Link]

-

Long-Chain N-Acyl Amino Acid Synthases Are Linked to the Putative PEP-CTERM/Exosortase Protein-Sorting System in Gram-Negative Bacteria. (2014). ASM Journals. Retrieved from [Link]

-

The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. (2019). NIH. Retrieved from [Link]

-

Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. (2023). ResearchGate. Retrieved from [Link]

-

Spectra and physical data of (A2). The Royal Society of Chemistry. Retrieved from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2021). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility Profile of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic Acid

Executive Summary

1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid is a complex amphiphilic molecule characterized by a long, non-polar octadecyl tail and a polar headgroup consisting of a pyrrolidone ring and a carboxylic acid moiety. This unique structure imparts a dualistic solubility nature, making a thorough understanding of its behavior in various solvents critical for its application in drug development, formulation science, and advanced material research. This guide provides a deep, structure-based theoretical analysis of its predicted solubility, outlines rigorous, self-validating experimental protocols for its empirical determination, and discusses the practical implications for researchers. We delve into the causality behind its physicochemical properties, offering field-proven insights for professionals navigating the challenges of formulating and utilizing this molecule.

Introduction to this compound: A Molecule of Contrasts

This compound (CAS: 10054-20-3, Molecular Formula: C₂₃H₄₃NO₃) is a fascinating organic molecule that marries two distinct chemical personalities into a single structure[1]. Its architecture can be deconstructed into two primary functional domains:

-

A Long-Chain Hydrophobic Tail: The C₁₈ octadecyl group is a classic lipophilic aliphatic chain, which endows the molecule with oil-soluble, water-insoluble characteristics.

-

A Polar, Functional Headgroup: The 5-oxopyrrolidine-3-carboxylic acid moiety contains multiple sites for polar interactions, including a lactam (cyclic amide), a carboxylic acid, and the potential for extensive hydrogen bonding.

This amphiphilic nature is the cornerstone of its physicochemical profile. Understanding its solubility is not merely an academic exercise; it is a fundamental prerequisite for any practical application. For drug development professionals, solubility dictates bioavailability, formulation strategies, and the design of effective delivery systems[2]. For materials scientists, it influences self-assembly, surface activity, and compatibility with various matrices. This guide will, therefore, explore the solubility of this molecule from first principles, supported by data from analogous structures, and provide the experimental framework needed for its precise characterization.

Theoretical Solubility Profile: A Structure-Based Analysis

The solubility of a compound is governed by the principle of "like dissolves like." The overall solubility of this compound in a given solvent is determined by the energetic balance between breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

The Hydrophobic Dominance of the Octadecyl Chain

The most significant structural feature of the molecule is its long C₁₈ alkyl chain. In aqueous media, this non-polar tail disrupts the highly organized hydrogen-bonding network of water, an energetically unfavorable process[3]. Consequently, as the length of the hydrocarbon chain increases in a homologous series, aqueous solubility decreases dramatically[3][4][5]. The hydrophobic nature of the octadecyl chain will be the dominant factor, predicting very poor solubility in water and other highly polar protic solvents. Conversely, this chain will interact favorably with non-polar solvents through van der Waals forces, suggesting good solubility in solvents like hexane, toluene, and other hydrocarbons[5].

The Polar Contributions of the Pyrrolidone-Carboxylic Acid Headgroup

The headgroup provides a stark contrast to the tail. It contains:

-

A Carboxylic Acid (–COOH): This group is a strong hydrogen bond donor and acceptor, promoting solubility in polar solvents, particularly those that can participate in hydrogen bonding like water and alcohols[3].

-

A Pyrrolidone Ring: This five-membered lactam is a polar moiety. The nitrogen atom contributes to the molecule's polarity, and the carbonyl oxygen is a hydrogen bond acceptor[6][7]. Pyrrolidone-based structures are noted for enhancing water solubility and acting as excellent solvents themselves[7].

While this polar headgroup would, on its own, confer significant water solubility (as seen in the parent molecule, 5-Oxopyrrolidine-3-carboxylic acid), its influence is largely overcome by the C₁₈ tail in aqueous solutions[8]. However, in polar organic solvents, this group is critical. It allows for strong dipole-dipole interactions and hydrogen bonding with solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF), leading to favorable solvation.

The Critical Role of pH in Aqueous Systems

The carboxylic acid function introduces a pH-dependent ionization. At a pH below its acid dissociation constant (pKa), the group will be in its neutral, protonated form (–COOH). In this state, aqueous solubility is minimal. However, in a basic medium (pH > pKa), the carboxylic acid will deprotonate to form a carboxylate salt (–COO⁻). This introduction of a formal charge dramatically increases the molecule's polarity and its ability to interact with water, thereby significantly increasing its aqueous solubility. The molecule effectively becomes an anionic surfactant.

Caption: Molecular structure's influence on predicted solubility.

Experimental Protocols for Solubility Determination

To move from theoretical prediction to empirical data, rigorous and validated experimental methods are required. The following protocols represent the gold standard for determining the solubility of pharmaceutical compounds.

Protocol: Thermodynamic Equilibrium Solubility via the Shake-Flask Method

This method is considered the benchmark for determining thermodynamic (or equilibrium) solubility, as it measures the concentration of a saturated solution at equilibrium[9][10].

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a controlled temperature and equilibrium.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, DMSO, Hexane)

-

Scintillation vials or flasks with screw caps

-

Calibrated analytical balance

-

Temperature-controlled orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation[10]. A common starting point is 5-10 mg of solid per 1 mL of solvent.

-

Equilibration: Add a precise volume of the chosen solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

-

Agitation: Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A typical period is 24 to 48 hours. It is crucial to establish that equilibrium has been reached by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration no longer changes[10].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the samples at high speed.

-

Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Be cautious not to disturb the solid pellet. Immediately filter the aliquot using a chemically compatible syringe filter to remove any remaining micro-particles.

-

Causality Note: This filtration step is critical. Failure to remove all solids can lead to an overestimation of solubility[11]. The choice of filter material is also important to prevent adsorption of the compound, which would lead to an underestimation.

-

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent. Analyze the concentration of the compound using a validated analytical method, such as HPLC, against a standard curve prepared with known concentrations of the compound.

-

Calculation: Calculate the solubility in the original solvent, accounting for any dilution factors. Express the result in units such as mg/mL or µM.

Caption: Experimental workflow for the Shake-Flask method.

Protocol: pKa and pH-Solubility Profile via Potentiometric Titration

This method is essential for weak acids and bases, providing a precise pKa value and mapping the solubility as a function of pH[12].

Objective: To determine the pKa of the carboxylic acid moiety and quantify the increase in aqueous solubility upon its ionization.

Materials:

-

Potentiometer with a calibrated pH electrode

-

Automated titrator or burette

-

Reaction vessel with a magnetic stirrer

-

Standardized titrants (0.1 M HCl and 0.1 M NaOH)

-

Co-solvent (e.g., methanol or DMSO, if needed to dissolve the initial compound)

-

Nitrogen gas supply

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements[13].

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a known volume of a suitable solvent mixture (e.g., a small amount of organic co-solvent and water). The solution should be purged with nitrogen to remove dissolved CO₂, which can interfere with the titration of an acid[14].

-

Titration: Place the solution in the reaction vessel and immerse the pH electrode. Begin stirring. Titrate the solution by adding small, precise increments of the standardized NaOH solution[15].

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

pKa Determination: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). For higher accuracy, analyze the first and second derivatives of the titration curve to pinpoint the equivalence point.

-

Solubility Determination: A more advanced potentiometric method can be used to determine the solubility of the free acid (S₀) and the ionized salt[12]. This involves titrating a suspension of the compound. As the basic titrant is added, the solid dissolves to maintain equilibrium. The point on the titration curve where all the solid has dissolved can be used, along with the pKa, to calculate the intrinsic solubility.

Predicted Solubility Data & Interpretation

While empirical data must be generated using the protocols above, a theoretical solubility profile can be constructed based on the structural analysis. This serves as a valuable baseline for experimental design.

Table 1: Predicted Solubility Profile of this compound at 25 °C

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | High (> 10 mg/mL) | Favorable van der Waals interactions with the C₁₈ alkyl chain. |

| Polar Aprotic | DMSO, THF, DMF | Moderate to High (5-20 mg/mL) | Good solvation of both the polar headgroup and the alkyl chain. |

| Polar Protic | Ethanol, Methanol | Moderate (1-10 mg/mL) | Solvents can hydrogen bond with the headgroup but also solvate the tail. |

| Aqueous (Acidic) | 0.1 M HCl (pH 1) | Practically Insoluble (< 0.001 mg/mL) | The molecule is in its neutral, highly hydrophobic form. |

| Aqueous (Neutral) | Water (pH ~7) | Very Low (< 0.01 mg/mL) | The C₁₈ tail dominates, causing hydrophobic exclusion. |

| Aqueous (Basic) | 0.1 M NaOH (pH 13) | Soluble (> 1 mg/mL) | Deprotonation forms a carboxylate salt, dramatically increasing polarity. |

Note: These values are expert predictions for illustrative purposes. Actual values must be determined experimentally.

Practical Implications for Research and Drug Development

-

Formulation Strategies: The extremely low intrinsic aqueous solubility necessitates advanced formulation approaches. Strategies could include:

-

Lipid-Based Formulations: Utilizing its high solubility in non-polar excipients (oils, lipids) for self-emulsifying drug delivery systems (SEDDS).

-

Salt Formation: Formulating the compound as a salt (e.g., sodium or potassium salt) for administration in aqueous vehicles, leveraging its increased solubility at basic pH.

-

Co-solvent Systems: Using mixtures of water and solvents like ethanol or propylene glycol.

-

-

In Vitro Biological Assays: The compound's tendency to precipitate in aqueous buffers is a major challenge. Stock solutions should be prepared in a suitable organic solvent like DMSO[16]. When adding to aqueous assay media, the final DMSO concentration must be kept low (typically <0.5%) and carefully controlled across all experiments to avoid solvent-induced artifacts. Researchers must be vigilant for compound precipitation in the assay, which would lead to inaccurate results.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. rheolution.com [rheolution.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Physical Properties of Carboxylic Acids [jove.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

A Predictive Spectroscopic Guide to 1-Octadecyl-5-oxopyrrolidine-3-carboxylic Acid for Researchers and Drug Development Professionals

This technical guide provides a detailed predictive analysis of the spectroscopic data for 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid. In the absence of direct experimental spectra in publicly available databases, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to construct a reliable spectral forecast. This guide is intended to aid researchers in the identification, characterization, and quality control of this compound.

Introduction: Unveiling the Molecular Architecture

This compound is a derivative of pyroglutamic acid, featuring a long N-alkyl chain. Its amphiphilic nature, combining a polar head group (the pyroglutamic acid moiety) with a long nonpolar tail (the octadecyl chain), suggests potential applications in drug delivery systems, as a surfactant, or as a synthetic intermediate in the development of novel therapeutics. The synthesis of similar N-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives has been reported in the literature, often involving the reaction of itaconic acid with a corresponding primary amine[1][2].

This guide will provide a comprehensive, predicted spectroscopic profile of this compound, offering a valuable reference for its synthesis and characterization.

Predicted Spectroscopic Profile

The spectroscopic characteristics of this compound are determined by its constituent functional groups: a carboxylic acid, a tertiary amide (lactam), and a long aliphatic chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are based on the analysis of structurally similar compounds and established chemical shift ranges.

The proton NMR spectrum is expected to show distinct signals for the pyrrolidone ring, the octadecyl chain, and the carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically around 10-12 ppm . The chemical shift of this proton is highly dependent on concentration and the solvent used due to hydrogen bonding[3].

-

Pyrrolidone Ring Protons:

-

The methine proton at the C3 position (CH-COOH) is expected to appear as a multiplet around 3.3-3.5 ppm .

-

The diastereotopic methylene protons at the C4 position (CH₂) will likely resonate as complex multiplets in the range of 2.6-2.8 ppm .

-

The methylene protons at the C2 position (N-CH₂) are expected to be observed as a multiplet around 3.8-4.0 ppm .

-

-

N-Octadecyl Chain Protons:

-

The methylene protons attached to the nitrogen (N-CH₂-(CH₂)₁₆-CH₃) are predicted to be a triplet at approximately 3.2-3.4 ppm .

-

The extensive chain of methylene protons (-(CH₂)₁₆-) will produce a large, broad signal in the 1.2-1.4 ppm region.

-

The terminal methyl group (-CH₃) is expected to appear as a triplet around 0.8-0.9 ppm .

-

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -COOH | 10.0 - 12.0 | broad singlet |

| C3-H | 3.3 - 3.5 | multiplet |

| C4-H₂ | 2.6 - 2.8 | multiplet |

| C2-H₂ | 3.8 - 4.0 | multiplet |

| N-CH₂- | 3.2 - 3.4 | triplet |

| -(CH₂)₁₆- | 1.2 - 1.4 | broad multiplet |

| -CH₃ | 0.8 - 0.9 | triplet |

The carbon NMR spectrum will provide complementary information, with characteristic signals for the carbonyl carbons and the aliphatic chain.

-

Carbonyl Carbons:

-

The carboxylic acid carbonyl carbon (-COOH) is expected to resonate in the range of 174-178 ppm .

-

The lactam carbonyl carbon (C=O) is predicted to appear at a slightly more upfield position, around 172-176 ppm .

-

-

Pyrrolidone Ring Carbons:

-

The C3 methine carbon (CH-COOH) is anticipated around 36-40 ppm .

-

The C4 methylene carbon (CH₂) is expected at approximately 33-37 ppm .

-

The C2 methylene carbon (N-CH₂) will likely be in the 50-54 ppm region.

-

-

N-Octadecyl Chain Carbons:

-

The methylene carbon attached to the nitrogen (N-CH₂) is predicted to be in the 40-45 ppm range.

-

The series of methylene carbons in the chain will produce a cluster of signals between 22-32 ppm .

-

The terminal methyl carbon (-CH₃) is expected at approximately 14 ppm .

-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -COOH | 174 - 178 |

| C5 (C=O, lactam) | 172 - 176 |

| C2 (N-CH₂) | 50 - 54 |

| C3 (CH-COOH) | 36 - 40 |

| C4 (CH₂) | 33 - 37 |

| N-CH₂- | 40 - 45 |

| -(CH₂)₁₆- | 22 - 32 |

| -CH₃ | ~14 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and lactam functional groups.

-

O-H Stretch: A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹ , characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

-

C-H Stretch: Aliphatic C-H stretching vibrations from the octadecyl chain and the pyrrolidone ring will appear as sharp peaks between 2850 and 3000 cm⁻¹ .

-

C=O Stretch: Two distinct carbonyl stretching bands are predicted:

-

A strong band for the carboxylic acid C=O at 1700-1725 cm⁻¹ .

-

A strong band for the lactam C=O at 1670-1690 cm⁻¹ .

-

-

C-N Stretch: The C-N stretching of the tertiary amide (lactam) is expected to be in the region of 1200-1300 cm⁻¹ .

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C-H (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O (Lactam) | 1670 - 1690 | Strong |

| C-N (Lactam) | 1200 - 1300 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The nominal molecular weight of this compound is 381.6 g/mol . In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 382.3 or the deprotonated molecule [M-H]⁻ at m/z 380.3 would be expected.

-

Fragmentation Pattern: Common fragmentation pathways for N-alkyl compounds involve cleavage of the alkyl chain[4]. For this molecule, fragmentation would likely involve:

-

Loss of the carboxylic acid group (-COOH, 45 Da).

-

Cleavage of the octadecyl chain at various points, leading to a series of peaks differing by 14 Da (CH₂).

-

Fragmentation of the pyrrolidone ring.

-

Experimental Protocols

For researchers aiming to acquire experimental data for this compound, the following standard protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an electrospray ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire spectra in both positive and negative ion modes.

-

For fragmentation studies, perform tandem MS (MS/MS) on the parent ion.

-

Data Interpretation and Structural Validation Workflow

The following workflow illustrates how the predicted spectroscopic data can be used to confirm the structure of synthesized this compound.

Caption: Workflow for Structural Validation

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, derived from fundamental principles and analysis of analogous compounds, offer a valuable benchmark for researchers working on the synthesis and application of this molecule. The outlined experimental protocols and data interpretation workflow further equip scientists with the necessary tools for its successful identification and structural validation.

References

-

MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available at: [Link]

-

PubChem. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. Available at: [Link]

-

PubChem. 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. Available at: [Link]

- Google Patents. Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof.

-

MDPI. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available at: [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

-

PubChem. 5-Oxopyrrolidine-3-carboxylic acid. Available at: [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Available at: [Link]

-

ResearchGate. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Available at: [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available at: [Link]

Sources

The Emerging Therapeutic Potential of Long-Chain N-Acyl Amino Acids: A Technical Guide for Researchers

Foreword: A New Frontier in Lipid Signaling

The field of lipidomics continues to unveil novel signaling molecules with profound physiological relevance. Among these, the long-chain N-acyl amino acids (NAAAs) have emerged as a diverse and influential class of endogenous lipids. Structurally defined by a fatty acid linked to an amino acid via an amide bond, these molecules are increasingly recognized for their multifaceted roles in health and disease.[1][2][3][4] This technical guide provides an in-depth exploration of the biological activities of NAAAs, offering a roadmap for researchers and drug development professionals navigating this exciting therapeutic landscape. We will delve into their biosynthesis, metabolism, and diverse signaling mechanisms, supported by field-proven insights and detailed experimental considerations.

I. The Molecular Architecture and Classification of Long-Chain N-Acyl Amino Acids

Long-chain N-acyl amino acids are a broad family of lipid signaling molecules.[2] Their general structure consists of a long-chain fatty acid (typically C16-C22) N-acylated to an amino acid. The diversity of this family arises from the combination of different fatty acids and amino acids, leading to a wide array of molecules with distinct biological properties.

Some of the most extensively studied classes include:

-

N-Acyl Glycines: N-arachidonoyl glycine (NAraGly) is a prominent member of this class, recognized for its analgesic and anti-inflammatory properties.[1][3]

-

N-Acyl Serines: N-arachidonoyl serine (NAraSer) has been implicated in neuroprotection and vasodilation.

-

N-Acyl Aromatic Amino Acids: This subclass includes N-acyl derivatives of phenylalanine, tyrosine, and tryptophan, with emerging roles in metabolic regulation and cellular proliferation.[5]

-

Other N-Acyl Amino Acids: A multitude of other NAAAs, including those with taurine, GABA, and other amino acids, have been identified, although their functions are still under active investigation.[6]

The structural similarity of some NAAAs to endocannabinoids, such as anandamide (N-arachidonoylethanolamine), has led to their inclusion in the expanded "endocannabinoidome".[1][2] However, it is crucial to recognize that many NAAAs exert their effects through distinct molecular targets and signaling pathways.

II. Biosynthesis and Metabolism: The Lifecycle of N-Acyl Amino Acids

The endogenous levels of NAAAs are tightly regulated by a balance of biosynthesis and degradation. A comprehensive understanding of these pathways is fundamental to elucidating their physiological roles and identifying potential therapeutic targets.

A. Anabolic Pathways: The Genesis of NAAA Signaling

The biosynthesis of NAAAs is not yet fully elucidated for all classes, but several key enzymatic pathways have been identified.[2]

One prominent pathway involves the direct condensation of a fatty acyl-CoA with an amino acid. This reaction is catalyzed by enzymes such as glycine N-acyltransferase-like proteins (GLYATL) . For instance, GLYATL2 and GLYATL3 have been shown to mediate the formation of N-acyl glycines.[2]

Another proposed mechanism involves the action of cytochrome c , which can catalyze the synthesis of N-arachidonoyl glycine, N-arachidonoyl serine, and other NAAAs from their respective acyl-CoAs and amino acids.[2]

It is important to note that the specific enzymes and pathways involved can vary depending on the specific NAAA and the tissue context.

B. Catabolic Pathways: Terminating the Signal

The biological activity of NAAAs is terminated through enzymatic degradation. The primary enzyme responsible for the hydrolysis of many NAAAs is fatty acid amide hydrolase (FAAH) , the same enzyme that degrades the endocannabinoid anandamide.[1][2] Inhibition of FAAH can therefore lead to an increase in the endogenous levels of both anandamide and certain NAAAs, a phenomenon often referred to as the "entourage effect".[4]

In addition to FAAH, other enzymes can participate in NAAA metabolism. For example, cyclooxygenase-2 (COX-2) can metabolize N-arachidonoyl glycine, leading to the formation of prostaglandin-glycine esters.[1] This metabolic cross-talk highlights the intricate connections between NAAA signaling and other inflammatory pathways.

The interplay between these biosynthetic and degradative pathways dictates the spatio-temporal availability of NAAAs to interact with their molecular targets.

Diagram of NAAA Metabolism